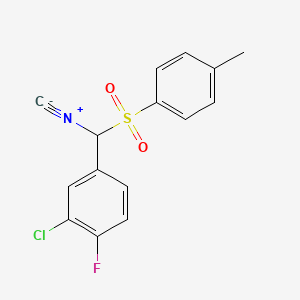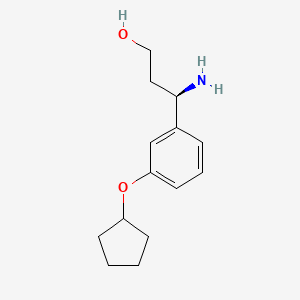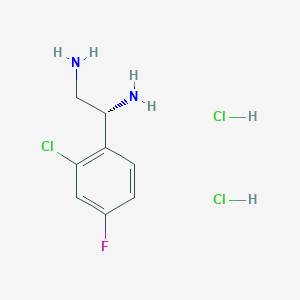![molecular formula C12H15BrClN3O B13051057 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Quinazolinone Moiety: The quinazolinone structure is introduced through condensation reactions involving appropriate amines and carbonyl compounds.
Bromination: The bromine atom is introduced via electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Spiro Linkage Formation: The spiro linkage is formed through a cyclization reaction, often under acidic or basic conditions.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
- Scale-up processes to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the bromine atom but has a similar spiro structure.
6’-Chloro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure with chlorine instead of bromine.
1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Basic spiro structure without halogen substitution.
Uniqueness
6’-Bromo-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hcl is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The spiro linkage also imparts a distinct three-dimensional structure, which can affect its interaction with biological targets.
Eigenschaften
Molekularformel |
C12H15BrClN3O |
|---|---|
Molekulargewicht |
332.62 g/mol |
IUPAC-Name |
6-bromospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C12H14BrN3O.ClH/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12;/h1-2,7,14-15H,3-6H2,(H,16,17);1H |
InChI-Schlüssel |
BNTJQPGOEGRUTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12NC3=C(C=C(C=C3)Br)C(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)



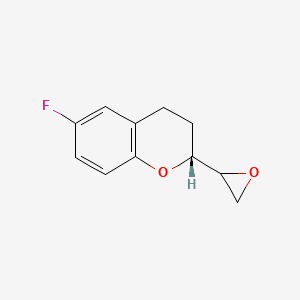
![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)

![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)
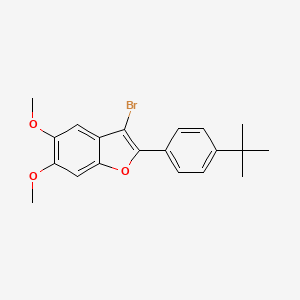
![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
